2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOAXRAJBJRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307865 | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56658-35-6 | |
| Record name | 56658-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Phthalimide Derivatives
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target compound | 3,3-Dimethyl-2-oxobutyl | C₁₄H₁₅NO₃ | 245.27 g/mol | Ketone, branched alkyl |
| 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione | 2-Phenylethyl | C₁₆H₁₃NO₂ | 251.28 g/mol | Aromatic, linear alkyl |
| 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | 4-Hydroxy-3-oxobutyl | C₁₂H₁₁NO₄ | 233.26 g/mol | Hydroxyl, ketone |
| 2-(3-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione | 3-Nitrobenzyl | C₁₅H₁₀N₂O₄ | 282.26 g/mol | Nitro, aromatic |
| 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | 4-Bromo-3-oxobutyl | C₁₂H₁₀BrNO₃ | 296.12 g/mol | Bromine, ketone |
Key Observations :
- Aromatic vs. In contrast, the target compound’s aliphatic substituent may reduce such interactions but increase metabolic stability due to reduced susceptibility to oxidative degradation.
- Hydroxyl and Ketone Groups: The presence of a hydroxyl group (e.g., 2-(4-hydroxy-3-oxobutyl)-) introduces hydrogen-bonding capability, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound’s non-polar dimethyl groups .
Key Findings :
- Anticonvulsant Potential: Derivatives with aromatic substituents (e.g., 2-phenylethyl) show strong docking affinities to sodium channels, a mechanism shared with phenytoin, a reference anticonvulsant . The target compound’s branched alkyl chain may hinder optimal binding due to steric effects.
- Antimicrobial Efficacy : Halogenated derivatives (e.g., dichloro-substituted phthalimides) exhibit lower MIC values, likely due to enhanced electrophilicity and membrane disruption . The absence of halogens in the target compound may limit its antimicrobial potency.
- Toxicity: Compounds with reactive groups (e.g., bromine, hydroxyl) show higher hazards, as noted in MSDS data .
Physicochemical and Analytical Properties
Table 3: Physical and Analytical Comparisons
Key Insights :
- Retention Time : Aromatic derivatives like 2-(2-chlorophenyl)- exhibit longer GC-MS retention times due to higher molecular weight and polarity . The target compound’s aliphatic chain may result in shorter retention times.
- Solubility : Siloxane-containing derivatives demonstrate unique solubility in polymeric matrices, unlike the target compound, which is likely soluble in common organic solvents .
Biological Activity
2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known by its IUPAC name, is a compound with significant potential in biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅NO₃. It has a molecular weight of approximately 245.28 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 56658-35-6 |
| InChI Key | HAFOAXRAJBJRMB-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with isoindole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
One notable study evaluated the anticancer potential of isoindole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the precise mechanisms and efficacy against different pathogens .
Case Studies and Research Findings
Case Study 1: Anticancer Mechanisms
In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and tested their effects on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of several isoindoles against Staphylococcus aureus and Escherichia coli. The results showed that this compound had notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Synthetic Strategies for Core Structure and Derivatives
Category: Basic Research Question Question: What are the common synthetic routes for preparing 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione and its analogs? Answer: The core isoindole-1,3-dione scaffold is typically synthesized via condensation reactions. For example, derivatives can be prepared by reacting phthalic anhydride with amines under reflux conditions. A practical method involves:
- Step 1: Reacting 3,3-dimethyl-2-oxobutylamine with phthalic anhydride in ethanol at reflux (1–4 hours) to form the target compound.
- Step 2: Purification via recrystallization from ethanol yields a colorless solid (typical yield: 70–83%) .
- Validation: Confirm structure using NMR (e.g., characteristic peaks at δ 7.74–7.86 ppm for isoindole protons) and IR (C=O stretching at ~1770 cm) .
X-ray Crystallography for Structural Confirmation
Category: Advanced Research Question Question: How can X-ray crystallography resolve ambiguities in the stereochemistry of isoindole-dione derivatives? Answer: Single-crystal X-ray diffraction is critical for unambiguous structural determination. For example:
- Procedure: Grow crystals via slow evaporation of ethyl alcohol. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
- Key Metrics: Analyze bond angles (e.g., C=O bond lengths ~1.21 Å) and torsion angles to confirm the absence of steric hindrance from the 3,3-dimethyl-2-oxobutyl substituent .
- Troubleshooting: If crystallinity is poor, optimize solvent polarity (e.g., switch from ethanol to acetonitrile) .
Fluoroalkylation via Sandmeyer-Type Reactions
Category: Advanced Research Question Question: How can fluorinated analogs be synthesized to study structure-activity relationships (SAR)? Answer: Sandmeyer reactions enable late-stage fluorination. A representative protocol:
- Step 1: React 2-(2-bromoethyl)-isoindole-dione with difluoromethylthiolate (generated in situ from AgSCFH).
- Step 2: Purify via column chromatography (hexane/ethyl acetate) to isolate 2-[2-(difluoromethylthio)ethyl]-isoindole-dione (yield: 83%) .
- Validation: Monitor reaction progress using NMR (characteristic triplet at δ −40 ppm for SCFH) .
Green Chemistry Approaches for Scalable Synthesis
Category: Advanced Research Question Question: What sustainable methods minimize solvent waste in isoindole-dione synthesis? Answer: Hydrolytic polycondensation under solvent-free conditions offers an eco-friendly route:
- Method: React 2-[3-(triethoxysilyl)propyl]-isoindole-dione with water at ambient pressure.
- Advantages: High conversion (>95%), no organic solvents, and recyclable byproducts .
- Characterization: Confirm polymer formation using NMR (Q/Q silicon environments at δ −65 to −110 ppm) .
Handling Contradictory Spectroscopic Data
Category: Advanced Research Question Question: How should researchers address discrepancies between experimental and predicted spectral data? Answer:
- Step 1: Re-examine reaction conditions (e.g., trace moisture may hydrolyze the oxobutyl group, altering NMR signals).
- Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons. For example, a downfield shift in NMR (δ 6.85 ppm) may indicate hydrogen bonding with the carbonyl group .
- Step 3: Cross-validate with computational methods (DFT calculations for chemical shifts) .
Biological Activity and Toxicity Profiling
Category: Advanced Research Question Question: What preclinical assays are suitable for evaluating the teratogenicity of isoindole-dione derivatives? Answer:
- In Vitro Models: Use zebrafish embryos to assess developmental toxicity (LC and EC) due to structural similarities to thalidomide .
- Mechanistic Studies: Probe NF-κB inhibition via ELISA-based assays (e.g., TNF-α suppression in human peripheral blood mononuclear cells) .
- Mitigation: Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce blood-brain barrier permeability and teratogenic risk .
Analytical Method Development for Purity Assessment
Category: Basic Research Question Question: Which chromatographic techniques ensure high purity of isoindole-dione derivatives? Answer:
- HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 254 nm.
- Validation Criteria: Resolution >2.0 for adjacent peaks; LOD <0.1% for known impurities (e.g., unreacted phthalic anhydride) .
Thermal Stability and Degradation Pathways
Category: Advanced Research Question Question: How does the 3,3-dimethyl-2-oxobutyl substituent influence thermal degradation? Answer:
- TGA Analysis: Perform thermogravimetric analysis (heating rate: 10°C/min under N). The oxobutyl group may decompose at ~250°C, releasing CO and isobutylene fragments (detectable via GC-MS) .
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy () for degradation, correlating with substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
